Zinc acetate dihydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

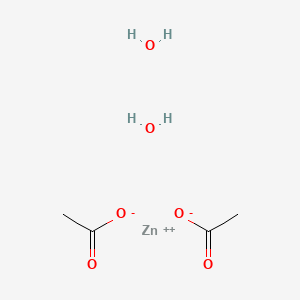

Zinc acetate dihydrate is a chemical compound with the formula Zn(CH₃COO)₂·2H₂O. It is a hydrated form of zinc acetate, consisting of zinc ions coordinated with acetate ions and water molecules. This compound appears as a white crystalline solid and is known for its solubility in water and ethanol. This compound is widely used in various fields, including medicine, industry, and scientific research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Zinc acetate dihydrate can be synthesized through the reaction of zinc oxide or zinc carbonate with acetic acid. The reaction typically involves dissolving zinc oxide or zinc carbonate in acetic acid, followed by crystallization to obtain this compound. The reaction can be represented as follows: [ \text{ZnO} + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] [ \text{ZnCO}_3 + 2\text{CH}_3\text{COOH} \rightarrow \text{Zn(CH}_3\text{COO)}_2 + \text{H}_2\text{O} + \text{CO}_2 ]

Industrial Production Methods: In industrial settings, this compound is produced by reacting zinc oxide with acetic acid under controlled conditions. The reaction mixture is then subjected to evaporation and crystallization processes to obtain the dihydrate form. The purity and yield of the product can be optimized by controlling the reaction temperature, concentration of reactants, and crystallization conditions .

Análisis De Reacciones Químicas

Types of Reactions: Zinc acetate dihydrate undergoes various chemical reactions, including:

Hydrolysis: In aqueous solutions, this compound can hydrolyze to form zinc hydroxide and acetic acid. [ \text{Zn(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} \rightarrow \text{Zn(OH)}_2 + 2\text{CH}_3\text{COOH} ]

Precipitation: When reacted with sodium hydroxide, this compound forms zinc hydroxide precipitate. [ \text{Zn(CH}_3\text{COO)}_2 + 2\text{NaOH} \rightarrow \text{Zn(OH)}_2 + 2\text{CH}_3\text{COONa} ]

Complexation: this compound can form complexes with various ligands, such as ammonia and ethylenediamine.

Common Reagents and Conditions:

Hydrolysis: Water as the solvent.

Precipitation: Sodium hydroxide as the precipitating agent.

Complexation: Ligands such as ammonia or ethylenediamine.

Major Products:

Hydrolysis: Zinc hydroxide and acetic acid.

Precipitation: Zinc hydroxide and sodium acetate.

Complexation: Zinc-ligand complexes

Aplicaciones Científicas De Investigación

Medical Applications

1.1 Treatment of Common Cold

Zinc acetate dihydrate has been extensively studied for its efficacy in treating symptoms of the common cold. A meta-analysis indicated that zinc lozenges containing this compound significantly reduced the duration of cold symptoms. Specifically, they shortened nasal discharge by 34%, nasal congestion by 37%, and sore throat by 18% among other symptoms .

Case Study: Efficacy in Cold Symptoms

- Study Design : Randomized placebo-controlled trials

- Participants : 199 patients

- Results : Average reduction in cold duration was approximately 2.73 to 2.94 days .

1.2 Gastric Lesions Associated with Use

While this compound is beneficial, it has also been linked to adverse effects such as gastric lesions. A study involving 47 patients revealed that 61.7% developed gastric mucosal alterations after taking this compound tablets. Common findings included mucosal redness and erosions, leading to recommendations for discontinuation upon observation of these lesions .

Industrial Applications

2.1 Nanoparticle Synthesis

This compound serves as a precursor for synthesizing zinc oxide nanoparticles, which have applications in electronics and materials science. The nanoparticles can be produced via various methods, including sol-gel techniques and spray pyrolysis, yielding films with enhanced electronic properties .

| Method | Particle Size (nm) | Electron Mobility (cm²/V·s) |

|---|---|---|

| Sol-Gel | ~5 | 0.6 |

| Spray Pyrolysis | >30 | 24 |

This data indicates that spray pyrolysis produces larger crystalline domains, resulting in significantly higher electron mobility compared to nanoparticles synthesized through sol-gel methods.

2.2 Wood Preservation and Other Uses

In addition to nanoparticle synthesis, this compound is utilized for wood preservation and as an analytical reagent in various industries. Its role as a plating inhibitor is particularly noted in nuclear power plants, where it helps to prevent corrosion .

Food Technology

This compound has been investigated for its potential use in food packaging applications through the incorporation of zinc oxide nanoparticles derived from it. These nanoparticles exhibit antimicrobial properties that can enhance food safety and shelf life .

Mecanismo De Acción

The mechanism of action of zinc acetate dihydrate involves its dissociation into zinc ions and acetate ions in aqueous solutions. Zinc ions play a crucial role in various biochemical processes, including enzyme function, protein synthesis, and cellular signaling. The acetate ions act as a source of acetic acid, which can participate in metabolic pathways. Zinc ions can bind to specific molecular targets, such as enzymes and receptors, modulating their activity and influencing cellular functions .

Comparación Con Compuestos Similares

Zinc chloride: Another zinc salt with similar applications but different solubility and reactivity.

Zinc sulfate: Used in similar applications but has different solubility and hygroscopic properties.

Zinc nitrate: Utilized in various industrial processes but differs in its oxidative properties.

Uniqueness of Zinc Acetate Dihydrate: this compound is unique due to its specific solubility in water and ethanol, making it suitable for various applications in aqueous and organic systems. Its ability to form complexes with different ligands and its role as a catalyst in industrial processes further highlight its versatility .

Propiedades

Número CAS |

5970-45-6 |

|---|---|

Fórmula molecular |

C2H6O3Zn |

Peso molecular |

143.4 g/mol |

Nombre IUPAC |

acetic acid;zinc;hydrate |

InChI |

InChI=1S/C2H4O2.H2O.Zn/c1-2(3)4;;/h1H3,(H,3,4);1H2; |

Clave InChI |

AJBKKRFPIWOFAE-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].O.O.[Zn+2] |

SMILES canónico |

CC(=O)O.O.[Zn] |

Key on ui other cas no. |

5970-45-6 |

Descripción física |

Colourless crystals or fine, off-white powde |

Pictogramas |

Irritant; Environmental Hazard |

Números CAS relacionados |

557-34-6 (anhydrous) |

Sinónimos |

Anhydrous Zinc Acetate Galzin Zinc Acetate Zinc Acetate Anhydrous Zinc Acetate Dihydrate Zinc Acetate, Anhydrous |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.